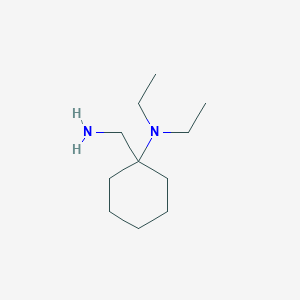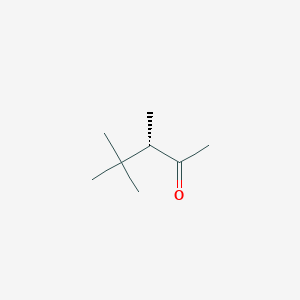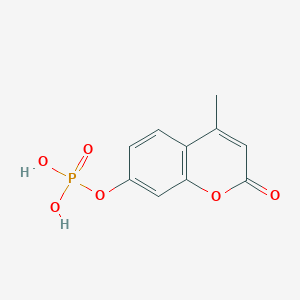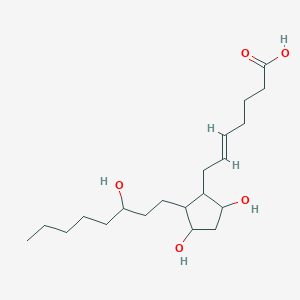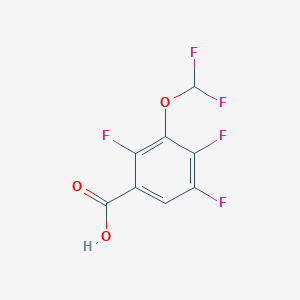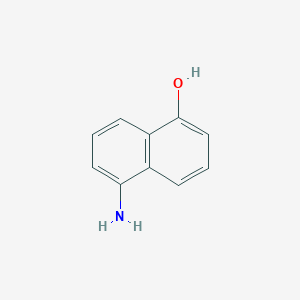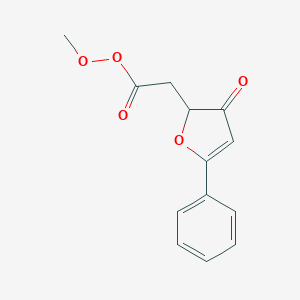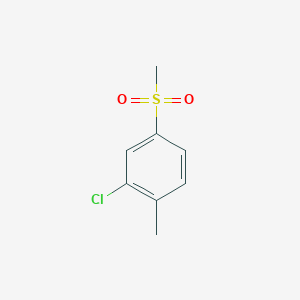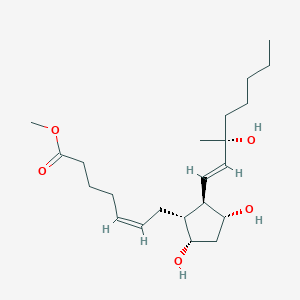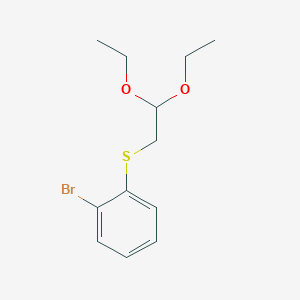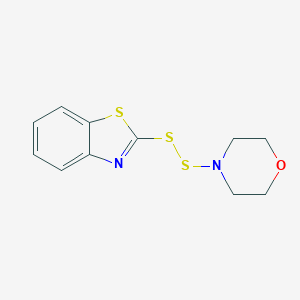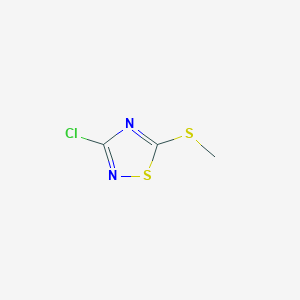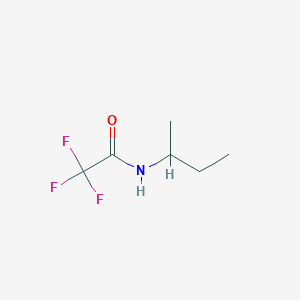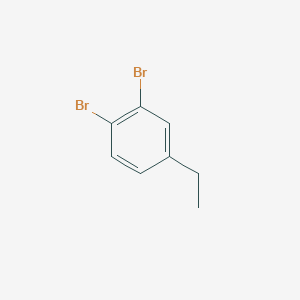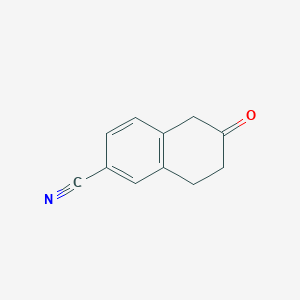
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
概要
説明
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chemical compound with the CAS number 136081-50-0 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The molecular formula of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is C11H9NO . The InChI Key is VFYXRPRIMUJTPO-UHFFFAOYSA-N . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 171.20 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.74, indicating its lipophilicity . Its water solubility is 1.44 mg/ml .Safety And Hazards
The safety information available indicates that 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
6-oxo-7,8-dihydro-5H-naphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYXRPRIMUJTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585724 | |
| Record name | 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
CAS RN |
136081-50-0 | |
| Record name | 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

